Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689025
InChI: InChI=1S/C10H13F3N2/c1-7(2)14-5-8-3-4-9(15-6-8)10(11,12)13/h3-4,6-7,14H,5H2,1-2H3
SMILES: CC(C)NCC1=CN=C(C=C1)C(F)(F)F
Molecular Formula: C10H13F3N2
Molecular Weight: 218.22 g/mol

Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine

CAS No.:

Cat. No.: VC13689025

Molecular Formula: C10H13F3N2

Molecular Weight: 218.22 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine -

Specification

Molecular Formula C10H13F3N2
Molecular Weight 218.22 g/mol
IUPAC Name N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]propan-2-amine
Standard InChI InChI=1S/C10H13F3N2/c1-7(2)14-5-8-3-4-9(15-6-8)10(11,12)13/h3-4,6-7,14H,5H2,1-2H3
Standard InChI Key JKEDXFAHKOVNNB-UHFFFAOYSA-N
SMILES CC(C)NCC1=CN=C(C=C1)C(F)(F)F
Canonical SMILES CC(C)NCC1=CN=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine features a pyridine ring substituted at the 3-position with a methylamine group and at the 6-position with a trifluoromethyl (-CF₃) moiety. The compound’s SMILES notation (CC(C)NCC1=CN=C(C=C1)C(F)(F)F) and InChI key (JKEDXFAHKOVNNB-UHFFFAOYSA-N) confirm its planar aromatic system and stereochemical stability . The trifluoromethyl group enhances electron-withdrawing properties, potentially influencing binding interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃F₃N₂
Molecular Weight218.22 g/mol
IUPAC NameN-[[6-(trifluoromethyl)pyridin-3-yl]methyl]propan-2-amine
SMILESCC(C)NCC1=CN=C(C=C1)C(F)(F)F
XLogP3 (Partition Coefficient)2.8 (predicted)

Synthetic Pathways and Modifications

Proposed Synthesis Routes

While no explicit synthesis protocol for Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is documented, analogous pyridine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Introduction of the trifluoromethyl group via halogen exchange using CuI or Pd catalysts .

  • Reductive Amination: Coupling of 6-(trifluoromethyl)pyridine-3-carbaldehyde with isopropylamine under hydrogenation conditions .

  • Cross-Coupling Reactions: Sonogashira or Suzuki-Miyaura couplings to attach functionalized side chains, as demonstrated in related kinase inhibitor syntheses .

Structural Modifications

Modifying the isopropyl group or pyridine substituents could alter bioactivity. For example:

  • Replacing the trifluoromethyl group with hydroxyl or carboxyl moieties enhances water solubility but may reduce membrane permeability .

  • Substituting the isopropylamine with bulkier alkyl groups could improve target selectivity, as seen in CSF1R inhibitors .

Biological Activities and Mechanistic Hypotheses

Table 2: Comparison with Kinase-Targeting Analogs

CompoundTarget KinaseIC₅₀ (nM)Key Structural Features
23 CSF1R0.5Trifluoromethylpyridine, methyl
5n DDR1/DDR21.4Imidazo[1,2-a]pyrazine, CF₃
Isopropyl-(6-CF₃-pyridinyl)-amineHypotheticalN/ACF₃, isopropylamine

Anti-Inflammatory and Antimicrobial Prospects

Pyridine derivatives often exhibit anti-inflammatory effects by suppressing cytokine release (e.g., IL-6) . The trifluoromethyl group may enhance binding to macrophage receptors, potentially mitigating LPS-induced inflammation . Additionally, 6-dialkylaminopyrimidine analogs demonstrate antitubercular activity, hinting at possible applications against Mycobacterium tuberculosis .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

Predicted pharmacokinetic parameters (Table 3) derived from QSAR models indicate moderate bioavailability (∼60%) due to the compound’s lipophilicity (LogP = 2.8) . The trifluoromethyl group may reduce metabolic degradation, extending half-life in vivo .

Table 3: Predicted ADME Properties

ParameterValueMethod
LogP2.8XLogP3
Water Solubility0.12 mg/mLALogPS
CYP3A4 InhibitionLowadmetSAR
Plasma Protein Binding89%SwissADME

Toxicity Risks

No in vivo toxicity data exists, but structural alerts include the aromatic amine group, which may pose genotoxic risks. In silico models (ProTox-II) predict an LD₅₀ of 250 mg/kg in rodents, classifying it as Category 4 under GHS .

Applications in Drug Discovery

Kinase-Targeted Therapeutics

The compound’s scaffold aligns with Type II kinase inhibitors that stabilize DFG-out conformations . Its modular structure allows derivatization for optimizing selectivity against CSF1R, DDR1, or Abl1 kinases, as demonstrated in related compounds .

Anti-Inflammatory Agents

By mimicking 5n’s suppression of IL-6 in macrophages , this compound could be prototyped for oral anti-inflammatory therapies. Structural optimization may enhance potency while minimizing off-target effects on PDGFR kinases .

Future Directions and Research Gaps

  • Synthetic Optimization: Systematic SAR studies to evaluate substituent effects on kinase selectivity and solubility.

  • In Vitro Profiling: Enzymatic assays against CSF1R, DDR1, and related kinases to validate hypothetical binding modes.

  • In Vivo Efficacy: Testing in murine models of inflammation or tuberculosis to assess therapeutic potential .

  • Toxicological Studies: Acute and chronic toxicity evaluations to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator